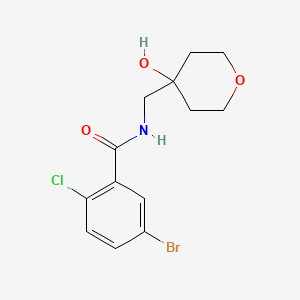

![molecular formula C20H22F2N6O2S B2924757 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide CAS No. 946364-84-7](/img/structure/B2924757.png)

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a morpholino ring, and a benzamide group. The presence of these groups suggests that this compound could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholino and benzamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure with nitrogen atoms at positions 1 and 3. The morpholino ring is a six-membered ring containing an oxygen atom, and the benzamide group consists of a benzene ring attached to an amide functional group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group could participate in condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación

Anticancer Research

Pyrazolo[3,4-d]pyrimidin derivatives have been studied for their potential as anticancer agents. The presence of the pyrimidine ring, which is a core structure in many pharmaceuticals, suggests that this compound could be investigated for its cytotoxic activity against various cancer cell lines. It may act as an inhibitor for specific pathways involved in cancer cell proliferation .

Antibacterial Agents

Compounds with a pyrazolo[3,4-d]pyrimidin moiety have shown promising results as antibacterial agents. They have been tested against both Gram-positive and Gram-negative bacteria, showing potent antibacterial activity. This suggests that our compound could be part of novel antibacterial drugs, especially in an era where antibiotic resistance is a growing concern .

Antifungal and Antiviral Applications

Similar to its antibacterial properties, this class of compounds has also been reported to possess antifungal and antiviral activities. This opens up avenues for the compound to be used in the development of new treatments for fungal infections and viral diseases, including those caused by emerging and re-emerging viruses .

Anti-Inflammatory Properties

The anti-inflammatory properties of pyrimidine derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the inflammatory pathways, they can potentially be used to alleviate symptoms in conditions such as arthritis and asthma .

Antioxidant Activity

The antioxidant activity of these compounds is another area of interest. By neutralizing free radicals, they can contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antifibrotic Activity

Pyrimidine derivatives have shown promise in the study of anti-fibrosis activity. This compound could be part of research aimed at developing treatments for fibrotic diseases, which involve the excessive formation of connective tissue, leading to organ dysfunction .

Enzyme Inhibition

Due to the versatile nature of the pyrazolo[3,4-d]pyrimidin ring, this compound could be used to inhibit specific enzymes that are key in disease progression. This application could be particularly relevant in the design of targeted therapies for various diseases .

Mecanismo De Acción

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment .

Mode of Action

Similar compounds have been found to inhibit the enzymatic activity of their targets, leading to alterations in cell cycle progression . For instance, some compounds have shown significant inhibitory activity against CDK2/cyclin A2 .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest, affecting the proliferation of cancer cells . This can result in downstream effects such as apoptosis induction within cancer cells .

Pharmacokinetics

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . The IC50 values of these compounds range from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 .

Result of Action

Similar compounds have shown to induce significant alterations in cell cycle progression and apoptosis within cancer cells .

Propiedades

IUPAC Name |

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O2S/c1-2-31-20-25-17(27-7-9-30-10-8-27)15-12-24-28(18(15)26-20)6-5-23-19(29)14-4-3-13(21)11-16(14)22/h3-4,11-12H,2,5-10H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZBTDNYYIRAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)